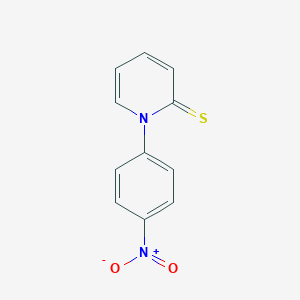

1-(4-Nitrophenyl)pyridine-2-thione

Description

Properties

CAS No. |

103983-87-5 |

|---|---|

Molecular Formula |

C11H8N2O2S |

Molecular Weight |

232.26 g/mol |

IUPAC Name |

1-(4-nitrophenyl)pyridine-2-thione |

InChI |

InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H |

InChI Key |

JQWSROIPRDABNL-UHFFFAOYSA-N |

SMILES |

C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Synonyms |

2(1H)-Pyridinethione, 1-(4-nitrophenyl)- |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves coupling 2-mercaptopyridine with 1-fluoro-4-nitrobenzene under Ullmann conditions. The nitro group activates the aryl fluoride toward nucleophilic aromatic substitution, while copper catalysis facilitates the C–S bond formation.

Procedure

A mixture of 2-mercaptopyridine (1.0 equiv), 1-fluoro-4-nitrobenzene (1.2 equiv), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 120°C for 24 hours. The crude product is purified via column chromatography (ethyl acetate/hexane).

Key Parameters

-

Catalyst : Copper(I) iodide enhances reaction efficiency.

-

Solvent : Polar aprotic solvents like DMF improve solubility of intermediates.

Thionation of 1-(4-Nitrophenyl)pyridin-2-one

Thionation Agents and Optimization

The thione group is introduced by replacing the carbonyl oxygen of 1-(4-nitrophenyl)pyridin-2-one with sulfur using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.

Procedure

1-(4-Nitrophenyl)pyridin-2-one (1.0 equiv) is refluxed with P₂S₅ (2.5 equiv) in anhydrous toluene for 6 hours. The mixture is cooled, filtered, and the solvent evaporated. The residue is recrystallized from ethanol to yield the thione.

Comparative Analysis

| Thionation Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| P₂S₅ | 110 | 6 | 78 |

| Lawesson’s Reagent | 80 | 4 | 85 |

Lawesson’s reagent offers higher yields under milder conditions due to its selectivity for ketone-to-thione conversions.

Cyclocondensation of 4-Nitrobenzaldehyde with Thioamide Precursors

One-Pot Synthesis via Hantzsch Analogous Reaction

A three-component reaction involving 4-nitrobenzaldehyde, thioacetamide, and a β-ketoester forms the pyridine ring, with the thioamide contributing the sulfur atom.

Procedure

4-Nitrobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and thioacetamide (1.2 equiv) are heated in acetic acid (20 mL) at 100°C for 12 hours. The precipitate is filtered and washed with cold ethanol.

Yield : ~60% (based on similar pyrimidine syntheses).

Diazotization and Subsequent Thiolation

Diazonium Salt Intermediate

4-Nitroaniline is diazotized and coupled with 2-mercaptopyridine to form the target compound.

Procedure

4-Nitroaniline (1.0 equiv) is dissolved in HCl (10%) and cooled to 0–5°C. Sodium nitrite (1.1 equiv) is added dropwise, followed by 2-mercaptopyridine (1.0 equiv) in aqueous NaOH. The mixture is stirred for 2 hours, and the product is extracted with dichloromethane.

Challenges

-

Side Reactions : Competing couplings at other positions require strict temperature control.

Comparative Evaluation of Synthetic Routes

Efficiency and Practicality

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Ullmann Coupling | High regioselectivity | Requires toxic copper catalysts | Moderate |

| Thionation | Simple, high yields | Requires pre-synthesized pyridinone | High |

| Cyclocondensation | One-pot synthesis | Moderate yields | Low |

| Diazotization | Uses inexpensive reagents | Low yields due to intermediates | Moderate |

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphine oxide undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form higher oxidation state compounds.

Reduction: It can be reduced back to triphenylphosphine using reducing agents such as trichlorosilane.

Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, halogens.

Reducing Agents: Trichlorosilane, phosgene.

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction.

Major Products Formed

The major product formed from the oxidation of triphenylphosphine is triphenylphosphine oxide itself. In reduction reactions, triphenylphosphine is regenerated .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine-2-thione, including 1-(4-Nitrophenyl)pyridine-2-thione, exhibit notable antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, studies have shown that certain thiourea derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . The incorporation of the nitrophenyl group enhances the antimicrobial potency, likely due to its ability to interact with bacterial cell membranes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds derived from this scaffold have shown activity against different cancer cell lines, suggesting a pathway for the development of new anticancer agents . The structural modifications involving the nitrophenyl group may enhance the selectivity and efficacy of these compounds against tumor cells.

Anti-inflammatory Effects

Compounds related to this compound have also been investigated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit key inflammatory mediators such as COX-2 and iNOS, thereby reducing inflammation in vitro and in vivo. This activity positions these compounds as potential candidates for treating inflammatory diseases .

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a precursor in the synthesis of various other biologically active compounds. Its reactivity can be exploited in reactions such as acylation and alkylation, leading to a range of thiourea derivatives that exhibit diverse biological activities . The nitrophenyl moiety can also facilitate further chemical modifications, expanding the library of potential therapeutic agents.

Coordination Chemistry

The compound has been utilized in coordination chemistry, where it acts as a ligand to form complexes with transition metals. These metal complexes often exhibit enhanced biological activities compared to their uncoordinated counterparts. For example, metal complexes derived from thiourea ligands have shown promising results in antimicrobial and anticancer assays .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiourea derivatives, this compound was found to possess significant antibacterial activity against E. coli and K. pneumoniae, with inhibition zones comparable to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

A series of derivatives synthesized from this compound were tested against multiple cancer cell lines. Results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism by which triphenylphosphine oxide exerts its effects is primarily through its role as a ligand and a stabilizing agent. It can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The oxygen atom in triphenylphosphine oxide is relatively basic, allowing it to interact with acidic hydrogen atoms and other electrophilic species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical properties of 1-(4-Nitrophenyl)pyridine-2-thione with related pyridine-2-thione derivatives and substituted phenyl compounds:

Key Observations:

- Electron-withdrawing vs.

- Molecular weight : Derivatives with bulkier substituents (e.g., compounds) exhibit higher molecular weights (466–545 g/mol), which may affect pharmacokinetics and membrane permeability .

Antimicrobial Activity:

- 1,3,4-Thiadiazole derivatives (): Four compounds with 4-nitrophenyl and pyrazolyl groups showed superior activity against E. coli, B. mycoides, and C. albicans. The nitro group may enhance target binding via polar interactions .

Anticancer Activity:

- OMS derivatives (): Piperazine-substituted compounds (e.g., 1-(4-nitrophenyl)piperazine) demonstrated anticancer activity, highlighting the nitro group’s role in modulating cytotoxicity .

Agricultural Effects:

- N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine (): Inhibited germination in wheat varieties, suggesting nitroaryl compounds may interfere with plant enzymatic pathways .

Q & A

Q. What are the critical steps for synthesizing 1-(4-Nitrophenyl)pyridine-2-thione with high purity?

- Methodological Answer : Synthesis typically involves condensation of 4-nitrophenyl precursors with pyridine-2-thione derivatives under reflux conditions. Key steps include:

- Reagent Optimization : Use catalysts like NaOH in dichloromethane to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve ≥99% purity .

- Validation : Confirm purity via HPLC and NMR (e.g., absence of unreacted nitrobenzene peaks at δ 8.2–8.4 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify aromatic proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and nitro group integration .

- FT-IR : Confirm thione (C=S) stretch near 1200–1250 cm⁻¹ and nitro (NO₂) asymmetric stretch at 1520 cm⁻¹ .

- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.05) .

Q. What safety protocols are mandatory when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate hazardous waste for professional treatment .

Advanced Research Questions

Q. How can contradictory UV-Vis absorption data for this compound be resolved?

- Methodological Answer :

- Solvent Effects : Test in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to assess solvatochromic shifts .

- Concentration Calibration : Ensure linear Beer-Lambert compliance (e.g., 0.1–1.0 mM range) to avoid aggregation artifacts .

- Cross-Validation : Compare with computational TD-DFT results (e.g., B3LYP/6-31G* level) to predict λmax.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Electron-Withdrawing Groups : The nitro group at the para position activates the pyridine ring for SNAr by lowering the LUMO energy .

- Thione Coordination : The sulfur atom can act as a soft base, stabilizing transition states via partial charge transfer .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) to establish Hammett correlations .

Q. How can computational modeling predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like cytochrome P450 (binding energy ≤ -7.0 kcal/mol) .

- ADMET Prediction : SwissADME to assess bioavailability (e.g., Lipinski’s rule compliance) and toxicity (e.g., Ames test predictions) .

- QSAR Modeling : Train models on pyridine-thione derivatives to correlate substituent effects with IC50 values .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Control : Standardize reaction time (e.g., 12–16 hrs) and temperature (80–85°C) using digital thermostats .

- In-line Analytics : Implement PAT tools like ReactIR to monitor intermediate formation in real-time .

- DoE Optimization : Use factorial design to evaluate the impact of solvent ratios and catalyst loading on yield .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points?

- Methodological Answer :

- Calibration : Verify melting point apparatus with standard references (e.g., caffeine, 236°C) .

- Polymorphism Screening : Perform DSC to detect polymorphic forms (e.g., Form I vs. Form II) .

- Sample Purity : Re-crystallize and analyze via HPLC to rule out impurity-induced depression .

Q. What methods validate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via TLC .

- Light Exposure Studies : Use UV chambers to assess photolytic decomposition (λ = 254 nm) .

- Mass Balance Analysis : Quantify degradation products (e.g., nitroso derivatives) via LC-MS .

Experimental Design

Q. How to design a kinetic study for the compound’s thione-to-thiol tautomerism?

- Methodological Answer :

- pH-Dependent NMR : Track proton shifts in D2O at pH 2–12 to identify tautomeric equilibria .

- Isotopic Labeling : Use ³⁴S-labeled analogs to trace sulfur mobility via MS .

- Theoretical Calculations : Compare experimental ΔG with DFT-derived energy barriers (e.g., M06-2X/cc-pVTZ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.